Home > Products > Screening Compounds P128211 > CCK-B Receptor Antagonist 1
CCK-B Receptor Antagonist 1 -

CCK-B Receptor Antagonist 1

Catalog Number: EVT-8201891
CAS Number:
Molecular Formula: C28H30N6O3
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cholecystokinin-B receptor antagonist 1 is classified as a non-peptide antagonist of the cholecystokinin-B receptor. This classification is crucial as it differentiates it from peptide-based antagonists, which may have different pharmacokinetic properties. The compound has been synthesized through various chemical methods that enhance its binding affinity and selectivity for the cholecystokinin-B receptor, making it a candidate for further pharmacological studies .

Synthesis Analysis

The synthesis of cholecystokinin-B receptor antagonist 1 involves several key steps:

  1. Starting Materials: The synthesis typically begins with anthranilic acid and phenylisothiocyanates.
  2. Reflux Conditions: A one-pot reaction is conducted in glacial acetic acid under reflux conditions to form the quinazolinone ring.
  3. Hydrazone Formation: The thioxoquinazolinones are treated with anhydrous hydrazine in refluxing absolute ethanol to yield hydrazone derivatives.
  4. Linker Variation: Two series of compounds are synthesized, utilizing either hydrazinecarbothioamide or a hydrazine linker to connect the quinazolinone and aryl moiety, allowing for variations in binding affinity and biological activity.

These methods have been optimized to produce compounds with high binding affinities (IC50 values ranging from 0.2 to 975 nM) for the cholecystokinin-B receptor .

Molecular Structure Analysis

The molecular structure of cholecystokinin-B receptor antagonist 1 features:

  • Core Structure: A quinazolinone ring, which is essential for receptor binding.
  • Linker: A hydrazino or hydrazinecarbothioamide group that connects the quinazolinone to an aryl group, influencing the compound's pharmacological properties.
  • Functional Groups: Substituents on the aryl ring can be modified to enhance activity and selectivity.

Molecular modeling studies have indicated that specific structural features are critical for effective binding to the cholecystokinin-B receptor, with pharmacophore mapping confirming these predictions .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing cholecystokinin-B receptor antagonist 1 can be summarized as follows:

  1. Formation of Quinazolinones: The reaction between anthranilic acid and phenylisothiocyanates under acidic conditions leads to quinazolinone formation.
  2. Hydrazone Synthesis: The conversion of thioxoquinazolinones with hydrazine results in hydrazone derivatives.
  3. Linkage Formation: Depending on the chosen linker (hydrazinecarbothioamide or hydrazine), different derivatives are formed, each exhibiting unique binding characteristics.

These reactions highlight the importance of careful selection of reagents and conditions to achieve optimal yields and desired pharmacological properties .

Mechanism of Action

Cholecystokinin-B receptor antagonist 1 functions by inhibiting the action of cholecystokinin at its receptor sites. This inhibition leads to several physiological effects:

  • Gastric Acid Secretion Inhibition: By blocking the receptor, the compound reduces gastric acid secretion, which can be beneficial in treating conditions like peptic ulcers.
  • Tumor Growth Suppression: In pancreatic cancer models, antagonism of this receptor has been shown to suppress growth-promoting effects mediated by gastrin .

The mechanism involves competitive inhibition at the receptor site, preventing endogenous ligands from exerting their effects, thus altering downstream signaling pathways associated with gastric function and tumor growth.

Physical and Chemical Properties Analysis

Cholecystokinin-B receptor antagonist 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges based on specific substitutions but generally remains within a favorable range for drug-like properties.
  • Solubility: Variations in solubility are observed based on functional groups; modifications can enhance water solubility or membrane permeability.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
Applications

Cholecystokinin-B receptor antagonist 1 has potential applications in various scientific and medical fields:

  • Cancer Therapy: Its ability to inhibit tumor growth makes it a candidate for treating pancreatic cancer, where gastrin signaling plays a crucial role.
  • Gastrointestinal Disorders: The compound may be useful in managing conditions characterized by excessive gastric acid secretion or motility issues.
  • Pharmacological Research: As a tool compound, it aids in understanding cholecystokinin signaling pathways and developing further antagonists with improved efficacy and selectivity.
Molecular Biology of Cholecystokinin-B Receptor Antagonist 1

Structural Homology and Evolutionary Divergence of Cholecystokinin-B Receptors

Cholecystokinin-B receptors (formally designated Gastrin/Cholecystokinin type B receptors) and Cholecystokinin-A receptors share approximately 50% overall amino acid sequence identity, with this similarity rising to 70% within their transmembrane helical domains—a hallmark of their common evolutionary origin within the rhodopsin-like G protein-coupled receptor family. Despite this shared ancestry, critical structural divergences underpin their distinct physiological roles and ligand selectivity profiles. The Cholecystokinin-B receptor gene (Cholecystokinin B Receptor in humans) spans over 8 kilobases on chromosome 11p15.4 and contains four introns interrupting its coding sequence. Exons 2 and 3 encode transmembrane domains I-IV, while exon 4 encodes transmembrane domain V and the initial segment of intracellular loop 3. This genomic organization contrasts with the continuous coding region typical of many G protein-coupled receptors and may facilitate functional plasticity [2] [8].

Key evolutionary adaptations in the Cholecystokinin-B receptor include:

  • Amino Terminal Domain Modifications: Loss of a conserved disulfide bond present in the Cholecystokinin-A receptor amino terminus, reducing constraints on conformational flexibility required for binding shorter peptide ligands [7] [10].
  • Transmembrane Domain Variations: Non-conservative substitutions at positions critical for ligand specificity, such as Met-195 in transmembrane helix 5 (Cholecystokinin-A receptor) versus Ile-204 in Cholecystokinin-B receptor. Experimental mutagenesis confirms these residues govern differential affinity for sulfated versus non-sulfated cholecystokinin isoforms [7] [10].
  • Intracellular Loop Innovations: Sequence variations in intracellular loop 3 influence G protein coupling efficiency. The Cholecystokinin-B receptor exhibits preferential activation of Gαq/11 proteins despite structural capability to engage multiple G protein subfamilies [1] [8].

Table 1: Comparative Structural Features of Human Cholecystokinin-A and Cholecystokinin-B Receptors

Structural DomainCholecystokinin-A ReceptorCholecystokinin-B ReceptorFunctional Consequence
Amino TerminusContains conserved disulfide bondLacks equivalent disulfide bondReduced structural constraint for ligand entry
Transmembrane Helix 3Arg-197 (DRY motif)Arg-200 (DRY motif)Equivalent G protein coupling
Transmembrane Helix 5Met-195Ile-204Sulfation state sensitivity for Cholecystokinin-A
Transmembrane Helix 6Phe-347Tyr-360Differential interaction with ligand C-terminus
Intracellular Loop 3Shorter isoform dominantLonger splice variants in neoplasmsModulated arrestin recruitment

These evolutionary innovations enable the Cholecystokinin-B receptor to bind both gastrin and cholecystokinin peptides with nanomolar affinity, whereas the Cholecystokinin-A receptor exhibits >1000-fold selectivity for sulfated cholecystokinin over gastrin. Such divergence supports specialized physiological roles: Cholecystokinin-A in peripheral nutrient sensing (gallbladder contraction, pancreatic secretion) and Cholecystokinin-B in central neuromodulation (anxiety, nociception) and gastric acid secretion [1] [8] [10].

Ligand-Binding Domain Characterization and Allosteric Modulation

The ligand-binding pocket of the Cholecystokinin-B receptor resides within its transmembrane helix bundle and extracellular loops, accommodating the carboxyl-terminal tetrapeptide amide motif (Trp-Met-Asp-Phe-NH₂) common to both cholecystokinin and gastrin peptides. Key molecular interactions have been mapped through photaffinity labeling, mutagenesis, and molecular modeling:

  • Aspartate-97 in Transmembrane Helix 1: Forms an ionic bond with the free α-amino group of tryptophan in cholecystokinin-4. Mutation to asparagine ablates binding of tetrapeptide ligands while preserving affinity for longer cholecystokinin isoforms [7] [10].
  • Phenylalanine-120 in Transmembrane Helix 3: Creates a hydrophobic pocket accommodating the indole ring of tryptophan via π-π stacking. Substitution with alanine reduces gastrin-17 affinity 300-fold [7] [10].
  • Extracellular Loop 2 Contributions: Cysteine-208 and Cysteine-209 form a disulfide bridge stabilizing a conformation that positions Glu-201 for hydrogen bonding with the peptide backbone of bound ligands [7] [10].

Cholecystokinin-B receptor antagonists exploit these interactions through distinct pharmacophores:

  • Peptidic Antagonists (e.g., CI-988): Mimic the carboxyl-terminal tetrapeptide while incorporating D-amino acids and constrained cycles to resist proteolysis. CI-988's cyclized dipeptide core engages transmembrane helices 3 and 6 through hydrophobic contacts absent in agonist binding [5] [9].
  • Non-Peptidic Antagonists (e.g., L-365,260): Benzodiazepine derivatives that occupy an extended hydrophobic pocket between transmembrane helices 3, 5, and 6. Their 3-bromo-4-fluorophenylalanine moiety inserts deeper than endogenous ligands, sterically blocking the G protein coupling interface [4] [8].

Table 2: Key Residues in Cholecystokinin-B Receptor Ligand Binding Determined by Mutagenesis

Residue LocationAmino AcidMutationEffect on Ligand BindingProposed Interaction
Transmembrane Helix 1Aspartate-97Asn-97>100-fold ↓ CCK-4 affinity; Minimal change for CCK-8Ionic bond with Trp α-amino group
Transmembrane Helix 3Phenylalanine-120Ala-120300-fold ↓ Gastrin-17 affinityπ-stacking with Trp indole
Transmembrane Helix 6Tryptophan-355Ala-35550-fold ↓ CCK-8 affinityHydrophobic interaction with Met side chain
Extracellular Loop 2Glutamate-201Gln-20110-fold ↓ agonist potencyHydrogen bonding with peptide backbone
Transmembrane Helix 7Asparagine-358Ala-358Loss of agonist-stimulated IP3 productionRecognition of C-terminal amide

Allosteric modulation occurs through distinct mechanisms:

  • Negative Allosteric Sites: Located in transmembrane helix 7 and extracellular loop 3, binding of diarylurea-based antagonists induces collapse of the extracellular pocket, preventing high-affinity peptide engagement [10].
  • Biased Antagonism: Compounds like JB-93182 stabilize conformations that permit β-arrestin recruitment while blocking Gαq activation. This arises from selective disruption of transmembrane helix 6 movement required for G protein coupling [5] [9].

Intracellular Signaling Cascades: G-Protein Coupling and β-Arrestin Recruitment

Cholecystokinin-B receptor activation triggers parallel signaling cascades through G protein-dependent and β-arrestin-mediated pathways:

G Protein Coupling:

  • Primary Gαq/11 Activation: Leads to phospholipase C-beta stimulation, inositol trisphosphate (IP3)-mediated calcium release, and diacylglycerol-dependent protein kinase C activation. This pathway dominates gastric acid secretion in parietal cells [1] [8].
  • Secondary Gαi/o Engagement: Observed at high receptor occupancy or in neuronal contexts, inhibiting adenylyl cyclase and modulating ion channels. Pertussis toxin pretreatment partially attenuates cholecystokinin-mediated anxiety behaviors, implicating Gαi in central signaling [3] [6].
  • G Protein-Coupled Receptor Kinase Involvement: G protein-coupled receptor kinase 2 and G protein-coupled receptor kinase 3 phosphorylate serine/threonine clusters in the carboxyl-terminal tail (Ser-440-Thr-441-Ser-442 in human receptor). Phosphomimetic mutations at these sites abolish Gαq coupling while preserving β-arrestin recruitment [9] [10].

β-Arrestin Recruitment Dynamics:

  • Kinetics and Specificity: Full agonists (gastrin-17, cholecystokinin-8) induce rapid translocation of β-arrestin 1 and β-arrestin 2 to the receptor within 2-5 minutes. The rate of β-arrestin dissociation correlates with receptor recycling kinetics (t½ ~15 minutes), positioning Cholecystokinin-B receptors between Class A (fast recycling) and Class B (slow recycling) G protein-coupled receptors [3] [9].
  • Scaffolding Function: β-arrestin-bound receptors activate Src family kinases and extracellular signal-regulated kinases 1/2 through a Raf-independent mechanism. In neuronal models, this pathway contributes to cholecystokinin-induced fear conditioning but not acute anxiety [6] [9].

Table 3: Cholecystokinin-B Receptor Signaling Pathways and Functional Consequences

Signaling PathwayEffector ProteinsBiological OutputAntagonist Modulation
Gαq/11-PLCβIP3 receptor, Protein kinase CCalcium mobilization, enzyme secretionBlocked by conventional antagonists (e.g., L-365,260)
Gαi/o-AC InhibitionAdenylate cyclase, K⁺ channelsReduced cyclic adenosine monophosphate, neuronal hyperpolarizationPartially inhibited by pertussis toxin-sensitive antagonists
β-Arrestin-Src-ERKSrc kinase, Extracellular signal-regulated kinases 1/2Cell migration, gene transcription, synaptic plasticitySelectively blocked by biased antagonists (e.g., JB-93182)
Receptor InternalizationClathrin, Adaptor protein 2Signal termination, lysosomal degradationAccelerated by agonist-bound state; Antagonists prevent internalization

Biased Antagonism Therapeutic Implications:Antagonists engineered to selectively block β-arrestin recruitment (e.g., netazepide analogs) demonstrate efficacy in reducing hypergastrinemia-associated tumor progression without altering basal gastric physiology. This arises from preferential disruption of β-arrestin-dependent extracellular signal-regulated kinases activation and cell migration pathways while sparing Gαq-mediated housekeeping functions [6] [9]. The development of fluorescent biosensors tracking β-arrestin recruitment to activated Cholecystokinin-B receptors enables high-throughput screening for pathway-selective antagonists, revealing compounds with differential suppression of anxiety versus nociception in preclinical models [3] [9].

Properties

Product Name

CCK-B Receptor Antagonist 1

IUPAC Name

1-[1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea

Molecular Formula

C28H30N6O3

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)

InChI Key

YDZYKNJZCVIKPP-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.